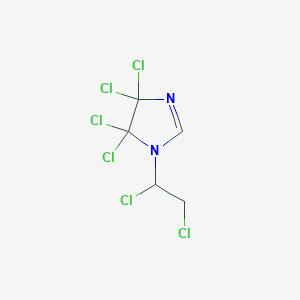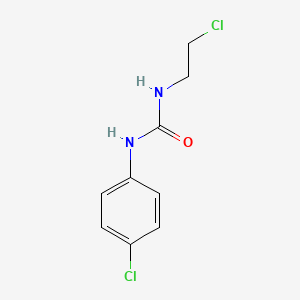
BIURET, 1-(p-CHLOROPHENYL)-2,4-DITHIO-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BIURET, 1-(p-CHLOROPHENYL)-2,4-DITHIO-: is a chemical compound that belongs to the class of biurets. Biurets are organic compounds containing two urea molecules linked by a nitrogen atom. The presence of the p-chlorophenyl and dithio groups in this compound makes it unique and potentially useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of BIURET, 1-(p-CHLOROPHENYL)-2,4-DITHIO- typically involves the reaction of p-chlorophenyl isocyanate with thiourea under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C to 25°C. The product is then purified using recrystallization techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions: BIURET, 1-(p-CHLOROPHENYL)-2,4-DITHIO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the p-chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature: 0°C to 50°C.
Reduction: Lithium aluminum hydride; reaction temperature: -10°C to 25°C.
Substitution: Sodium hydroxide, potassium tert-butoxide; reaction temperature: 0°C to 50°C.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted biurets with various nucleophiles.
Aplicaciones Científicas De Investigación
Chemistry: BIURET, 1-(p-CHLOROPHENYL)-2,4-DITHIO- is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds. It serves as a building block for the synthesis of complex molecules in medicinal chemistry .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its unique structure allows it to bind to specific enzymes and proteins, making it a valuable tool in biochemical assays .
Medicine: Research is ongoing to explore its efficacy and safety in therapeutic applications .
Industry: In the industrial sector, BIURET, 1-(p-CHLOROPHENYL)-2,4-DITHIO- is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and polymer industries .
Mecanismo De Acción
The mechanism of action of BIURET, 1-(p-CHLOROPHENYL)-2,4-DITHIO- involves its interaction with molecular targets such as enzymes and proteins. The compound binds to the active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction .
Molecular Targets and Pathways:
Enzymes: The compound targets enzymes involved in metabolic pathways, such as proteases and kinases.
Pathways: It affects pathways related to cell signaling, metabolism, and apoptosis.
Comparación Con Compuestos Similares
- BIURET, 1-(p-METHOXYPHENYL)-2,4-DITHIO-
- BIURET, 1-(p-BROMOPHENYL)-2,4-DITHIO-
- BIURET, 1-(p-FLUOROPHENYL)-2,4-DITHIO-
Comparison: BIURET, 1-(p-CHLOROPHENYL)-2,4-DITHIO- is unique due to the presence of the p-chlorophenyl group, which imparts specific chemical and biological properties. Compared to its analogs with different substituents (e.g., methoxy, bromo, fluoro), the p-chlorophenyl derivative exhibits distinct reactivity and binding affinity to molecular targets. This uniqueness makes it a valuable compound for specific applications in research and industry .
Propiedades
Número CAS |
80309-99-5 |
|---|---|
Fórmula molecular |
C8H8ClN3S2 |
Peso molecular |
245.8 g/mol |
Nombre IUPAC |
1-carbamothioyl-3-(4-chlorophenyl)thiourea |
InChI |
InChI=1S/C8H8ClN3S2/c9-5-1-3-6(4-2-5)11-8(14)12-7(10)13/h1-4H,(H4,10,11,12,13,14) |
Clave InChI |
NFYDCZKCLREVBB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=S)NC(=S)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Hydroxy-2,9-dimethyl-1,3,4,6,7,8-hexahydropyrido[3,4-b]indol-5-one](/img/structure/B14004510.png)



![2-[4-(Dimethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14004545.png)

![Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]-](/img/structure/B14004550.png)




